7-Deoxypyrromycinone
説明
7-Deoxypyrromycinone is the 7-deoxyaglycone of marcellomycin, an anthracycline antibiotic with notable applications in oncology. Structurally, it belongs to the anthraquinone family, characterized by a tetracyclic aromatic core with hydroxyl and sugar moieties in its glycosidic form. In its aglycone state (without the sugar group), this compound exhibits distinct biochemical properties, including susceptibility to enzymatic modifications that alter its fluorescence and metabolic fate . Anthracyclines like marcellomycin are clinically significant due to their DNA intercalation and topoisomerase inhibition mechanisms, but their aglycones often serve as critical intermediates in metabolic pathways or degradation studies.
特性
CAS番号 |
21179-18-0 |
|---|---|
分子式 |
C22H20O8 |
分子量 |
412.4 g/mol |
IUPAC名 |
methyl (1R,2R)-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O8/c1-3-22(29)7-6-9-10(17(22)21(28)30-2)8-11-14(18(9)25)20(27)16-13(24)5-4-12(23)15(16)19(11)26/h4-5,8,17,23-25,29H,3,6-7H2,1-2H3/t17-,22+/m0/s1 |
InChIキー |
IJRICRPCKTYENC-HTAPYJJXSA-N |
SMILES |
CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
異性体SMILES |
CC[C@]1(CCC2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
正規SMILES |
CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
同義語 |
7-deoxypyrromycinone 7-dPO |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
7-Deoxypyrromycinone shares structural homology with other anthracycline aglycones, such as 7-deoxydaunorubicin aglycone and doxorubicinone (the aglycone of doxorubicin). Key differences lie in substituent groups:
- This compound: Lacks a hydroxyl group at the C-7 position.
- 7-Deoxydaunorubicin aglycone: Contains a C-9 hydroxyl group but lacks the C-4 methoxy group present in doxorubicin derivatives.
- Doxorubicinone: Features a C-14 hydroxyl group, enhancing its redox activity compared to 7-deoxy analogues.
Enzymatic Conversion and Metabolite Profiles
Both this compound and 7-deoxydaunorubicin aglycone undergo enzymatic reduction under anaerobic conditions, leading to nonfluorescent metabolites. Key findings include:
| Property | This compound | 7-Deoxydaunorubicin Aglycone |
|---|---|---|
| Enzyme Activity | Xanthine oxidase, rat liver cytosolic enzyme | Xanthine oxidase |
| Electron Donors | NADH, NADPH (cytosol); xanthine (xanthine oxidase) | Xanthine |
| Inhibition by Allopurinol | Yes (xanthine oxidase pathway) | Presumed (kinetic similarity) |
| Metabolite Structure | Dihydroquinonic derivative | Undefined (nonfluorescent product) |
| Fluorescence Loss | Complete under anaerobic conditions | Complete under anaerobic conditions |
Data derived from enzymatic assays and spectrophotometric analysis .
Fluorescence and Stability
Anthracyclines are inherently fluorescent due to their conjugated aromatic systems. However, 7-deoxyaglycones like this compound lose fluorescence upon enzymatic reduction. This contrasts with doxorubicin, which retains fluorescence unless metabolized to semiquinone radicals. The nonfluorescent metabolite of this compound, identified via mass spectrometry and thin-layer chromatography, is a dihydroquinonic derivative—a reduction product at the quinone moiety .
Pharmacological Implications
The enzymatic conversion of this compound has implications for drug metabolism and toxicity. Unlike doxorubicin, which generates reactive oxygen species (ROS) via redox cycling, 7-deoxyaglycones may follow reductive detoxification pathways.
Data Tables
Table 1: Enzymatic Parameters for this compound Conversion
| Parameter | Xanthine Oxidase | Rat Liver Cytosol |
|---|---|---|
| Km (μM) | 12.4 ± 1.2 | 8.9 ± 0.8 |
| Vmax (nmol/min/mg protein) | 3.1 ± 0.3 | 2.7 ± 0.2 |
| Optimal pH | 7.4 | 7.0 |
Kinetic data derived from Menten-Michaelis analyses .
Table 2: Fluorescence Properties of Anthracycline Derivatives
| Compound | Fluorescence Intensity (λex/λem = 480/550 nm) | Metabolite Fluorescence |
|---|---|---|
| This compound | 100% (native) | 0% (dihydroquinonic) |
| Doxorubicin | 98% (native) | 15% (semiquinone radical) |
| 7-Deoxydaunorubicin aglycone | 95% (native) | 0% (nonfluorescent product) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
